N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-21(12-16-6-3-5-15-4-1-2-7-18(15)16)22-10-11-24-17-8-9-19-20(13-17)26-14-25-19/h1-9,13H,10-12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQFVCLLOWOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Linking the benzo[d][1,3]dioxole to an ethyl chain: This step often involves etherification reactions.
Acetamide formation: The final step involves the reaction of the intermediate with naphthalene derivatives under amide-forming conditions, such as using acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the acetamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions could involve halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development.
Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(phenyl)acetamide
- N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide may be unique in its specific combination of the benzo[d][1,3]dioxole and naphthalene moieties, which could confer distinct biological or chemical properties compared to similar compounds.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-naphthalen-1-ylacetamide
- Molecular Formula: C21H19NO4
- CAS Number: 1170377-30-6
- Molecular Weight: 349.38 g/mol
The compound features a benzo[d][1,3]dioxole moiety linked to a naphthalene ring via an acetamide linkage, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the benzo[d][1,3]dioxole Intermediate:
- Achieved through cyclization reactions of catechol derivatives.
-
Etherification Reaction:
- Linking the benzo[d][1,3]dioxole to an ethyl chain.
-
Acetamide Formation:
- The final step involves reacting the intermediate with naphthalene derivatives using acylating agents like acetic anhydride.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In Vitro Studies:
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition:
- Potential inhibition of EGFR (Epidermal Growth Factor Receptor), which is critical in cancer cell proliferation.
- Apoptosis Induction:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(phenyl)acetamide | Structure | Moderate anticancer activity |
| N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(pyridin-2-yl)acetamide | - | Potential enzyme inhibition |
This compound stands out due to its unique combination of structural features that may confer distinct biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Properties:
- Mechanistic Insights:
Q & A
Q. What computational and experimental methods validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
